molecular formula C6H6INO3 B1311882 Ethyl 4-iodooxazole-5-carboxylate CAS No. 220580-92-7

Ethyl 4-iodooxazole-5-carboxylate

Cat. No. B1311882
M. Wt: 267.02 g/mol
InChI Key: ZRETWIGPJYHTGA-UHFFFAOYSA-N
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Description

Ethyl 4-iodooxazole-5-carboxylate is a heterocyclic compound with the molecular formula C6H6INO3 . It is used as a building block in organic synthesis .


Synthesis Analysis

The synthesis of oxazoline derivatives, such as Ethyl 4-iodooxazole-5-carboxylate, has been a subject of interest in synthetic organic chemistry . Various synthetic protocols have been developed based on the substrates involved, including amino alcohols, carboxylic acids, carbonyl compounds, and alkenes .


Molecular Structure Analysis

The molecular structure of Ethyl 4-iodooxazole-5-carboxylate consists of a five-membered oxazole ring with an iodine atom at the 4-position and an ethyl carboxylate group at the 5-position .


Physical And Chemical Properties Analysis

Ethyl 4-iodooxazole-5-carboxylate has a molecular weight of 267.02 . It has several physicochemical properties such as molar refractivity, topological polar surface area, and lipophilicity . It is recommended to be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Molecular Structure and Interactions

Ethyl 2-aminooxazole-5-carboxylate showcases a crystal structure comprising planar sheets, connected internally by intermolecular hydrogen bonding and characterized by dipole–dipole interactions between antiparallel carbonyl groups. This structural attribute could play a significant role in its reactivity and potential applications in scientific research (Kennedy et al., 2001).

Synthesis Methods

  • Palladium-Catalyzed Arylation : Ethyl oxazole-4-carboxylate was involved in a regiocontrolled palladium-catalyzed direct (hetero)arylation process, demonstrating its utility in synthesizing (hetero)aryloxazoles, crucial in organic chemistry and potentially pharmacological synthesis. This method facilitated the neat synthesis of natural products like balsoxin and texaline (Verrier et al., 2008).

  • Michael-like Addition Strategy : Ethyl 4-(trifluoromethyl)-2-vinylthiazole-5-carboxylate was utilized as a precursor in a Michael-like addition process, leading to the formation of various ethyl 4-(trifluoromethyl)-2-(aminoethyl)thiazole-5-carboxylate analogs. This indicates the compound's potential as a versatile building block in the synthesis of more complex molecules (Boy & Guernon, 2005).

Advanced Synthesis Techniques

  • Ethyl 2-amino-4-methylthiazole-5-carboxylate Derivatives Synthesis : This compound's derivatives have been synthesized and structurally confirmed, indicating its versatility as a base compound for further chemical modifications. The derivatives have also been evaluated for antimicrobial activities, showcasing its potential in pharmaceutical applications (Desai et al., 2019).

  • 5-Substituted Oxazole-4-carboxylic Acid Ethyl Esters Synthesis : Ethyl isocyanoacetic acid reacted with sodium hydride and further treatment with various agents yielded 5-substituted oxazole-4-carboxylic acid esters. This method's adaptability to a wide range of carboxylic acids underlines the compound's significance in synthetic organic chemistry (Tormyshev et al., 2006).

  • Strecker Approach for Ethyl 5-Aminothiazole-4-carboxylates : A general approach utilizing a Strecker addition–cyclization reaction was reported, underlining the compound's potential in generating a variety of heterocycles, a pivotal aspect in drug design and discovery (Cheng et al., 2016).

Safety And Hazards

Ethyl 4-iodooxazole-5-carboxylate is classified as a warning signal word . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The future directions for Ethyl 4-iodooxazole-5-carboxylate and similar compounds could involve the development of alternate metal-free synthetic routes . This is due to the drawbacks associated with metal-catalyzed reactions, such as high costs, low abundance, toxicity, significant generation of waste, and difficulty to separate from the reaction mixtures .

properties

IUPAC Name

ethyl 4-iodo-1,3-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6INO3/c1-2-10-6(9)4-5(7)8-3-11-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRETWIGPJYHTGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CO1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90442192
Record name Ethyl 4-iodooxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-iodooxazole-5-carboxylate

CAS RN

220580-92-7
Record name Ethyl 4-iodooxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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